molecular formula C10H6N2O6 B3039160 N-(5-Nitro-1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide CAS No. 209324-66-3

N-(5-Nitro-1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide

Cat. No. B3039160
Key on ui cas rn: 209324-66-3
M. Wt: 250.16 g/mol
InChI Key: LJBUHBUTQGVGLE-UHFFFAOYSA-N
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Patent
US06569892B2

Procedure details

3-Acetamido-4-nitrophthalic acid (0.538 g, 2.00 mmol) was dissolved in acetic anhydride (10 ml) at 80° C., and the solution was added with acetyl chloride (1 ml) and stirred for 2 hours. The solvent was evaporated, and a small amount of anhydrous dichloromethane was added to the residue, and precipitates were collected by filtration to obtain the title compound (0.29 g, 58%).
Quantity
0.538 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Yield
58%

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[C:13]([N+:14]([O-:16])=[O:15])=[CH:12][CH:11]=[C:7]([C:8]([OH:10])=O)[C:6]=1[C:17]([OH:19])=[O:18])(=[O:3])[CH3:2].C(Cl)(=O)C>C(OC(=O)C)(=O)C>[C:1]([NH:4][C:5]1[C:13]([N+:14]([O-:16])=[O:15])=[CH:12][CH:11]=[C:7]2[C:8]([O:19][C:17](=[O:18])[C:6]=12)=[O:10])(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
0.538 g
Type
reactant
Smiles
C(C)(=O)NC1=C(C(C(=O)O)=CC=C1[N+](=O)[O-])C(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)(=O)Cl

Conditions

Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
a small amount of anhydrous dichloromethane was added to the residue
CUSTOM
Type
CUSTOM
Details
precipitates
FILTRATION
Type
FILTRATION
Details
were collected by filtration

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)NC1=C2C(C(=O)OC2=O)=CC=C1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.29 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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